5-Fluoro-2-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

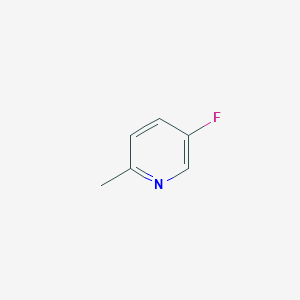

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAHHHIGZXPRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376521 | |

| Record name | 5-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-53-0 | |

| Record name | 5-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-methylpyridine physical and chemical properties

An In-depth Technical Guide to 5-Fluoro-2-methylpyridine

Introduction

This compound, also known as 5-fluoro-2-picoline, is a fluorinated pyridine derivative with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique fluorine substitution enhances molecular stability, reactivity, and biological activity, making it a valuable building block and key intermediate in the synthesis of novel compounds.[1] This compound is frequently utilized in the development of drugs targeting neurological disorders and in the formulation of more effective and environmentally conscious pesticides and herbicides.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its reactivity and safety information.

Chemical Structure and Identifiers

Physical Properties

This compound is typically a light yellow or colorless liquid at room temperature.[1][5] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 111.12 g/mol | [1][2][4] |

| Boiling Point | 135-136 °C | [6] |

| 114.7 °C at 760 mmHg | [1][3] | |

| Density | 1.077 g/mL (or g/cm³) | [3][6] |

| Appearance | Light yellow liquid | [1] |

| pKa (Predicted) | 3.53 ± 0.10 | [6] |

| Flash Point | 23.1 °C | [3] |

Chemical and Safety Properties

Reactivity and Stability

This compound is stable under normal storage conditions.[7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[7]

Safety and Handling

The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard safety precautions should be followed when handling this chemical:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][8]

-

Handling: Use only in a well-ventilated area or outdoors.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[4][9]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[4] It is recommended to store under an inert gas like nitrogen or argon at 2-8°C.[6] Store locked up.[4]

| Hazard Classification | GHS Pictograms | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation |

Data sourced from PubChem.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While specific spectra are not provided here, data including FT-IR, MS, 1H NMR, and 13C NMR are available through chemical suppliers and databases.[10]

-

Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.[11]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a liquid organic compound like this compound.

Boiling Point Determination (Capillary Method)

The boiling point is a key indicator of a liquid's purity.[12] This method uses a small sample volume and is a standard technique in organic chemistry labs.

Methodology:

-

Sample Preparation: Place a few milliliters of the liquid sample into a small test tube or fusion tube.[12][13]

-

Capillary Insertion: Seal one end of a capillary tube by heating it in a flame.[14] Place the capillary tube, sealed-end-up, into the liquid in the test tube.[13][14]

-

Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[13] Immerse this assembly in a heating bath (e.g., paraffin oil or an aluminum block).[15]

-

Heating: Heat the bath slowly and uniformly, stirring to ensure even heat distribution.[15]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[13]

-

Measurement: Note the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point of the liquid.[13] The most accurate measurement is the constant temperature observed during this phase.[15]

Density Determination

Density is a fundamental physical property calculated as mass per unit volume.[16]

Methodology:

-

Mass Measurement: Weigh a clean, dry graduated cylinder on an electronic balance and record its mass.[16][17]

-

Volume Measurement: Add a specific volume (e.g., 10-20 mL) of this compound to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[16][17]

-

Combined Mass Measurement: Weigh the graduated cylinder containing the liquid and record the combined mass.[16][17]

-

Temperature Measurement: Measure and record the temperature of the liquid, as density is temperature-dependent.[16]

-

Calculation:

-

Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

-

-

Precision: Repeat the procedure multiple times and average the results for improved accuracy.[17]

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given solvent at a specific temperature.[18][19]

Methodology:

-

Solvent Preparation: Measure a precise volume (e.g., 10 mL) of a chosen solvent (e.g., water, ethanol, DMSO) into a test tube.[18] Record the initial temperature of the solvent.[18]

-

Solute Addition: Add a small, pre-weighed amount of this compound to the test tube.

-

Dissolution: Stopper the test tube and shake it to facilitate dissolution.[18] Avoid warming the tube with your hands, as temperature affects solubility.[18]

-

Iterative Addition: Continue adding small, weighed portions of the solute, shaking after each addition, until a small amount of the solute no longer dissolves, indicating that the solution is saturated.[18][20]

-

Measurement: The total mass of the solute that dissolved in the solvent volume at that temperature represents its solubility. This is often expressed as g/100 mL or g/L.

Logical and Synthesis Workflows

The following diagrams illustrate the logical workflow for chemical characterization and a known synthesis route for this compound.

This synthesis route is based on a procedure described by ChemicalBook, involving the diazotization of 5-Amino-2-methylpyridine followed by a Schiemann-like reaction.[21]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 6. This compound CAS#: 31181-53-0 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound(31181-53-0)FT-IR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 19. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. This compound | 31181-53-0 [chemicalbook.com]

An In-depth Technical Guide to 5-Fluoro-2-methylpyridine (CAS: 31181-53-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methylpyridine (CAS: 31181-53-0), a key fluorinated pyridine building block in modern medicinal and agricultural chemistry. The document details its physicochemical properties, synthesis methodologies, and significant applications as a versatile intermediate in the development of novel therapeutic agents and agrochemicals. Special emphasis is placed on its role in the synthesis of biologically active compounds, supported by detailed experimental protocols and visual diagrams of synthetic pathways.

Introduction

This compound, also known as 5-fluoro-2-picoline, is a heterocyclic organic compound that has garnered significant interest in synthetic and medicinal chemistry.[1] The strategic incorporation of a fluorine atom onto the pyridine ring imparts unique electronic properties, enhancing metabolic stability, binding affinity, and bioavailability of derivative compounds.[1] These characteristics make this compound a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of neurological disorders and as antihypertensive agents.[1][2] Its utility also extends to the agrochemical sector, where it serves as a key intermediate for advanced pesticides and herbicides.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various chemical reactions.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 31181-53-0 | [1] |

| Molecular Formula | C₆H₆FN | [1] |

| Molecular Weight | 111.12 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 114.7 °C at 760 mmHg | [1] |

| Density | 1.077 g/cm³ | [1] |

| Flash Point | 23.1 °C | [1] |

| Refractive Index | n20/D 1.4730 | [3] |

| Solubility | Soluble in organic solvents | [4] |

| InChI Key | LXAHHHIGZXPRKQ-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc(F)nc1 | [3] |

Synthesis of this compound

The primary synthetic route to this compound is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine precursor.[5]

General Experimental Protocol: Balz-Schiemann Reaction

The synthesis of fluoropyridines via the Balz-Schiemann reaction proceeds in two main stages: diazotization of the corresponding aminopyridine, followed by the thermal decomposition of the resulting diazonium salt.[5]

Diazotization:

-

The aminopyridine precursor, 2-amino-5-methylpyridine, is dissolved in an aqueous solution of fluoroboric acid (HBF₄) and cooled to 0-5 °C.

-

A solution of sodium nitrite (NaNO₂) in water is added slowly, ensuring the temperature is maintained below 10 °C.

-

The mixture is stirred for 30-60 minutes at this low temperature to facilitate the complete formation of the diazonium tetrafluoroborate salt.

Thermal Decomposition:

-

The resulting diazonium salt is then subjected to thermal decomposition, which leads to the formation of this compound.

Caption: Synthetic pathway for this compound.

Applications in Chemical Synthesis

This compound is a versatile building block for the synthesis of more complex molecules. Its methyl group can be functionalized, and the pyridine ring can participate in various coupling reactions.

Oxidation to 5-Fluoropicolinic Acid

The methyl group of this compound can be oxidized to a carboxylic acid to yield 5-fluoropicolinic acid, another important intermediate for pharmaceuticals.[5]

Caption: Oxidation of this compound.

Precursor to (5-Fluoropyridin-2-yl)methanol

The methyl group can also be hydroxylated to form (5-Fluoropyridin-2-yl)methanol, a precursor for various pharmaceutical compounds.[6]

Suzuki-Miyaura Cross-Coupling Reactions

Following conversion to a halo-pyridine derivative (e.g., 2-bromo-5-fluoropyridine), the molecule can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl boronic acids.[7][8][9]

General Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add the 2-bromo-5-fluoropyridine derivative, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).[9]

-

Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon).

-

Add a degassed solvent system (e.g., 1,4-Dioxane/Water).[9]

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

-

Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the coupled product.[9]

Caption: General workflow for Suzuki-Miyaura coupling.

Role in Drug Discovery and Development

The 5-fluoropyridine moiety is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic profiles.

Antihypertensive Agents

Derivatives of 5-fluoropicolinic acid have been investigated as potent antihypertensive agents.[2] While a specific drug derived directly from this compound is not prominently documented, the synthesis of structurally related compounds provides a logical pathway for its potential application. For instance, compounds like 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid have shown significant antihypertensive activity in preclinical studies.[2]

The mechanism of action for many antihypertensive drugs involves the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.

Caption: Renin-Angiotensin signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important building block in the fields of pharmaceutical and agrochemical research. Its versatile reactivity, coupled with the beneficial properties imparted by the fluorine atom, ensures its continued use in the synthesis of novel and effective chemical entities. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and developers in the chemical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 5-FLUORO-2-HYDROXYMETHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. benchchem.com [benchchem.com]

Introduction: The Strategic Importance of Fluorinated Pyridines

An In-depth Technical Guide: The Structure and Bonding of 5-Fluoro-2-methylpyridine

Abstract: this compound is a substituted heterocyclic compound of significant interest, serving as a versatile building block in the pharmaceutical and agrochemical industries.[1] Its chemical properties and reactivity are dictated by the nuanced interplay of its molecular and electronic structure. The strategic placement of an electron-withdrawing fluorine atom and an electron-donating methyl group on the pyridine scaffold creates a unique electronic environment that enhances biological activity and stability.[1] This technical guide provides a comprehensive analysis of the molecule's structure, bonding, spectroscopic signature, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The pyridine ring is a fundamental scaffold in medicinal chemistry, often used as a bioisostere for a benzene ring. Its nitrogen atom provides a key hydrogen bond acceptor site, which can be critical for molecular recognition and binding affinity at biological targets. The incorporation of fluorine into such scaffolds has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.[2] In this compound, these effects are combined with the electronic contribution of a methyl group, making it a highly valuable intermediate for creating complex and potent molecules.[1]

Molecular Geometry and Structure

The foundational structure of this compound is a six-membered aromatic heterocycle. The molecule is planar, with the geometry being a direct consequence of the sp² hybridization of the ring atoms.

Bond Parameters and Conformation

The bond lengths and angles of the pyridine ring are perturbed by the substituents. The C-F bond is notably strong and short, while the methyl group's C-C bond is a typical sp²-sp³ single bond. The internal ring angles are slightly distorted from the ideal 120° of a perfect hexagon due to the presence of the heteroatom (Nitrogen) and the electronic push-pull effects of the substituents. While precise, definitive bond lengths and angles for this specific molecule would be determined via single-crystal X-ray diffraction, expected values can be inferred from related structures.[3][4][5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31181-53-0 | [6][7] |

| Molecular Formula | C₆H₆FN | [1][6] |

| Molecular Weight | 111.12 g/mol | [1][6] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 114.7 °C | [1][8] |

Structural Visualization

The IUPAC name for this compound is this compound.[6] The numbering of the pyridine ring begins at the nitrogen atom and proceeds towards the methyl-substituted carbon.

Caption: Molecular structure of this compound (CAS: 31181-53-0).

Electronic Structure and Bonding Principles

The reactivity and properties of this compound are governed by the combined electronic effects of its functional groups.

-

Fluorine Atom (at C5): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) , pulling electron density from the ring through the sigma bond framework. This effect generally deactivates the ring towards electrophilic substitution. It also possesses lone pairs that can participate in a weak, electron-donating mesomeric effect (+M) , but for halogens, the inductive effect is overwhelmingly dominant.

-

Methyl Group (at C2): The methyl group is electron-donating via a positive inductive effect (+I) and hyperconjugation . This increases electron density on the ring, particularly at the ortho and para positions relative to it (C3, C5, and N1).

This push-pull system—an electron-donating group ortho to the nitrogen and an electron-withdrawing group meta to it—creates a highly specific electron density distribution. This fine-tuning is crucial for modulating the pKa of the pyridine nitrogen and directing the regioselectivity of further chemical transformations.

Spectroscopic Signature and Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound. While public experimental spectra for this specific compound are limited, data can be reliably predicted based on established principles and analysis of its isomers.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecule's carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

-

A singlet for the methyl (-CH₃) protons around δ 2.3-2.5 ppm.

-

Three aromatic protons, each appearing as multiplets due to complex spin-spin coupling with each other and with the fluorine atom.

-

-

¹³C NMR: The spectrum will display seven unique carbon signals.

-

The carbon attached to fluorine (C5) will appear as a doublet with a large one-bond coupling constant (¹JC-F) of approximately 230-250 Hz.

-

Other ring carbons will also show smaller couplings to fluorine (²JC-F, ³JC-F).

-

-

¹⁹F NMR: A single resonance is expected, with its chemical shift being indicative of the electronic environment. This signal will be split into a multiplet due to coupling with the adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within the molecule.

Table 2: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-CH₃) | 3000 - 2850 |

| Aromatic C=C and C=N Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

A Validated Experimental Workflow

The synthesis and verification of this compound require a systematic and self-validating workflow, ensuring the final product's identity and purity.

Caption: A self-validating workflow for the synthesis and characterization of this compound.

Synthesis Protocol via Diazotization

The following protocol is a robust method for preparing this compound from a commercially available precursor.[7][10]

-

Diazonium Salt Formation: Dissolve 5-Amino-2-methylpyridine in a mixture of water and concentrated HCl and cool the solution to 0 °C in an ice bath. The low temperature is critical to ensure the stability of the resulting diazonium salt.

-

Add a solution of sodium nitrite (NaNO₂) portion-wise, maintaining the temperature between -5 °C and 0 °C to control the exothermic reaction.

-

After stirring, add 60% hexafluorophosphoric acid (HPF₆) dropwise. This causes the diazonium hexafluorophosphate salt to precipitate.

-

Fluorination: Isolate the precipitate by filtration. The solid is then heated carefully to approximately 100 °C. The thermal decomposition of the diazonium salt is highly exothermic and results in the formation of the fluorinated pyridine. This is a variation of the Balz-Schiemann reaction.

-

Workup and Purification: Cool the resulting oily material. Basify the mixture with a dilute sodium hydroxide solution to a pH of ~10 and extract the product with an organic solvent like dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue via column chromatography over neutral alumina to yield pure this compound as an oil.[7][10]

Protocol for Spectroscopic Characterization

The following is a generalized methodology for acquiring NMR data to validate the product's structure.[9]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Optimize the magnetic field homogeneity by shimming.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If available, acquire a ¹⁹F NMR spectrum.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectra for analysis.

Applications in Drug Development and Agroscience

This compound is not typically an active ingredient itself but rather a high-value intermediate.[1][11] Its structure is incorporated into larger molecules to impart desirable properties.

-

Pharmaceutical Development: It serves as a key building block for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] The fluorine atom can block sites of metabolism, increasing the drug's half-life, and can enhance binding affinity to target proteins through favorable electrostatic interactions.

-

Agrochemicals: This compound is used in the synthesis of modern pesticides and herbicides.[1] The fluoropyridine moiety can improve the efficacy and selectivity of these agents, leading to more effective crop protection with a potentially better environmental profile.[1][2]

-

Materials Science: The unique electronic properties and potential for coordination make it a candidate for developing advanced materials, such as specialized polymers and ligands for catalysis.[1]

Conclusion

The structure and bonding of this compound are a prime example of strategic molecular design. The interplay between the electron-donating methyl group and the strongly electron-withdrawing fluorine atom on the pyridine core creates a compound with unique reactivity and desirable physicochemical properties. A comprehensive understanding of its geometry, electronic landscape, and spectroscopic characteristics, as detailed in this guide, is essential for its effective application in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 31181-53-0 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound CAS#: 31181-53-0 [amp.chemicalbook.com]

- 11. 2-Fluoro-5-methylpyridine (2369-19-9) at Nordmann - nordmann.global [nordmann.global]

Spectroscopic Profile of 5-Fluoro-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Fluoro-2-methylpyridine (CAS No. 31181-53-0). Due to the limited availability of public experimental spectra for this compound, this document presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows. This guide is intended for professionals in research and drug development who require a foundational understanding of the spectral characteristics of this compound.

Predicted Spectral Data

The following sections summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.25 | d | ~2.5 | 1H | H-6 |

| ~7.40 | dd | ~8.5, 2.5 | 1H | H-4 |

| ~7.20 | dd | ~8.5, 4.5 | 1H | H-3 |

| ~2.50 | s | - | 3H | -CH₃ |

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 arises from coupling to the fluorine atom at position 5. The doublet of doublets for H-4 and H-3 arises from coupling to each other and to the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 (d, J ≈ 250 Hz) | C-5 |

| ~157.0 | C-2 |

| ~145.0 (d, J ≈ 10 Hz) | C-6 |

| ~135.0 (d, J ≈ 25 Hz) | C-4 |

| ~122.5 (d, J ≈ 5 Hz) | C-3 |

| ~23.0 | -CH₃ |

Note: The chemical shifts are approximate. Carbons C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant absorption bands for this compound are listed below.

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1600-1580 | Strong | C=C Aromatic Ring Stretch |

| ~1480-1460 | Strong | C=N Aromatic Ring Stretch |

| ~1250-1200 | Strong | C-F Stretch |

| ~850-800 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Abundance | Assignment |

| 111 | High | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M-H]⁺ |

| 96 | Moderate | [M-CH₃]⁺ |

| 84 | Moderate | [M-HCN]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

Sample Preparation (Thin Film Method):

-

Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

-

Data Acquisition:

-

Place the KBr/NaCl plates in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment or clean plates.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, which can be done via a direct insertion probe for a liquid sample or through a gas chromatography (GC) inlet.

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative ion intensity against m/z.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methylpyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-fluoro-2-methylpyridine, a versatile fluorinated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, practical methodologies for its determination, and the analytical techniques required for precise quantification.

Executive Summary

Physicochemical Properties and Solubility Profile

Understanding the physicochemical properties of this compound is paramount to predicting its behavior in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H6FN | [2][3] |

| Molecular Weight | 111.12 g/mol | [2][4] |

| Boiling Point | 135-136 °C | [4] |

| Density | 1.077 g/mL | [3][4] |

| pKa (Predicted) | 3.53 ± 0.10 | [4] |

| Form | Liquid | [4] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Topological Polar Surface Area | 12.9 Ų | [2] |

The structure of this compound, featuring a pyridine ring, a fluorine atom, and a methyl group, imparts a moderate polarity. The nitrogen atom in the pyridine ring and the fluorine atom can act as hydrogen bond acceptors.[2] The general principle of "like dissolves like" is the primary determinant of its solubility.[5] Therefore, it is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility in nonpolar solvents is anticipated to be lower.

A general solubility indication suggests it is soluble in organic solvents such as ethanol and ether.[6] However, for drug development and process chemistry, a quantitative understanding is crucial. The following sections provide the tools to establish this.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium. For this compound, the key intermolecular interactions governing its solubility include:

-

Dipole-Dipole Interactions: The polar nature of the C-F and C-N bonds in the pyridine ring leads to a net dipole moment, promoting interactions with polar solvent molecules.

-

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor from protic solvents (e.g., alcohols).[7]

-

Van der Waals Forces: These non-specific interactions are present in all solvent-solute systems and will play a role, particularly in less polar solvents.

The interplay of these forces determines the extent to which this compound will dissolve in a given organic solvent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound CAS#: 31181-53-0 [amp.chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-Fluoro-5-methylpyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data [pipzine-chem.com]

- 7. researchgate.net [researchgate.net]

5-Fluoro-2-methylpyridine reactivity and stability profile

An In-Depth Technical Guide to the Reactivity and Stability of 5-Fluoro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties, imparted by the fluorine atom and the pyridine ring, make it a valuable building block for the synthesis of complex molecules with diverse biological activities and material properties.[1][2] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3] This guide provides a comprehensive overview of the reactivity and stability profile of this compound, offering insights into its synthetic utility and handling.

Molecular Structure and Properties

This compound, with the chemical formula C₆H₆FN, possesses a pyridine ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 111.12 g/mol [4][5] |

| Appearance | Colorless to pale yellow liquid[5] |

| Boiling Point | 114.7°C at 760 mmHg[6] |

| Density | 1.077 g/cm³[6] |

| SMILES | CC1=NC=C(F)C=C1[4] |

| CAS Number | 31181-53-0[4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Balz-Schiemann reaction, starting from 5-amino-2-methylpyridine.[7][8]

Experimental Protocol: Synthesis via Diazotization-Fluorination

-

Diazotization:

-

To a mixture of water (15 mL) and concentrated hydrochloric acid (7 mL), add 5-amino-2-methylpyridine (2.8 g, 25.9 mmol) and cool the mixture to 0°C in an ice bath.[7][8]

-

Slowly add a solution of sodium nitrite (3.5 g, 51.8 mmol) in water portion-wise, maintaining the reaction temperature between -5°C and 0°C.[8]

-

Stir the reaction mixture for an additional 10 minutes at this temperature.

-

-

Formation of Diazonium Fluoroborate Salt:

-

To the cold diazonium salt solution, add 60% w/w hexafluorophosphoric acid (HPF₆) (14 mL) dropwise while maintaining the low temperature. A precipitate will form.[7]

-

Filter the precipitate and wash it with cold water and diethyl ether.

-

-

Thermal Decomposition (Balz-Schiemann Reaction):

-

Carefully dry the isolated diazonium salt.

-

Gently heat the solid to 100°C. The reaction can be highly exothermic.

-

After approximately 5 minutes, a dark red oily material will form.[7]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Basify the oil with a dilute sodium hydroxide solution to a pH of ~10.[7]

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on neutral alumina using a mixture of dichloromethane and petroleum ether as the eluent to yield this compound as an oil.[7]

-

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The following table provides predicted spectroscopic data based on principles from related compounds.[9]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | δ (ppm): ~2.5 (s, 3H, CH₃), ~7.0-7.2 (m, 1H, H-3), ~7.3-7.5 (m, 1H, H-4), ~8.2-8.4 (d, 1H, H-6). Note: Coupling with fluorine will be observed. |

| ¹³C NMR | δ (ppm): ~23 (CH₃), ~120-145 (aromatic carbons, with C-F coupling), ~155-165 (d, ¹JCF, C-5), ~158 (C-2). Note: Significant C-F coupling constants are expected for carbons near the fluorine atom. |

| IR (cm⁻¹) | ~2900-3100 (C-H stretch), ~1580-1600 (C=C and C=N stretch), ~1200-1300 (C-F stretch). |

| Mass Spec (EI) | M⁺ at m/z = 111. |

Reactivity Profile

The reactivity of this compound is governed by the interplay of the electron-donating methyl group, the electron-withdrawing fluorine atom, and the electron-deficient nature of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although it is less activated than a fluorine at the 2- or 4-position. The general reactivity trend for halogens in SNAr reactions on pyridines is F > Cl > Br > I, due to the high electronegativity of fluorine which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[10][11][12]

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

-

Add the amine nucleophile (1.2-1.5 eq) and a base such as potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-120°C and monitor its progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, and C-I bonds, these reactions are still feasible and highly valuable for C-C and C-N bond formation.[13] To achieve successful coupling, a bromo or iodo group is often introduced at another position on the ring.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[14][15] For a substrate like 5-bromo-2-fluoro-3-methylpyridine, the coupling would preferentially occur at the more reactive C-Br bond.[13]

This reaction is a cornerstone for the synthesis of arylamines from aryl halides.[16][17][18] Similar to the Suzuki coupling, it is more efficient with less electronegative halogens.

-

In a glovebox or under an inert atmosphere, combine the halo-5-fluoro-2-methylpyridine (1.0 eq), the boronic acid or amine coupling partner (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like Xantphos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a reaction vessel.

-

Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water for Suzuki, or toluene for Buchwald-Hartwig).

-

Heat the reaction mixture to 80-110°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction, dilute with an organic solvent, and filter through celite to remove the catalyst.

-

Perform an aqueous work-up, dry the organic phase, and concentrate.

-

Purify the product by column chromatography.

Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[19][20] Reactions like nitration or halogenation typically require harsh conditions and may result in low yields. A more effective strategy is to first perform an N-oxidation of the pyridine to form the corresponding N-oxide. The N-oxide is more activated towards electrophilic substitution.[19]

Stability Profile

Understanding the stability of this compound is crucial for its storage, handling, and application in multi-step syntheses.

Table 3: Stability Profile of this compound

| Condition | Stability and Observations |

| Thermal | Expected to be stable under normal conditions. The strong C-F bond contributes to thermal stability.[21][22][23] Avoid excessive heat and sources of ignition.[21] |

| pH | May be susceptible to acid-catalyzed hydrolysis of the C-F bond, similar to other fluorinated heterocycles.[24][25] Stable under neutral and moderately basic conditions. |

| Light | For optimal stability, store away from direct sunlight.[5] |

| Air/Moisture | Stable under normal atmospheric conditions. Store in a tightly sealed container to prevent moisture ingress.[5] |

| Chemical Incompatibility | Incompatible with strong oxidizing agents, strong acids, and strong bases.[21] |

Storage and Handling

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5] Recommended storage temperature is 2-8°C for optimal long-term stability.[5][26]

-

Handling: Handle with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[5]

-

Safety: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its reactivity is characterized by a susceptibility to nucleophilic aromatic substitution at the fluorine-bearing carbon and the utility of palladium-catalyzed cross-coupling reactions at other halogenated positions. While direct electrophilic substitution is challenging, it can be facilitated through N-oxide formation. The compound exhibits good thermal stability, but care should be taken to avoid strongly acidic conditions. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is essential for its effective and safe use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-5-methylpyridine (2369-19-9) at Nordmann - nordmann.global [nordmann.global]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. agrochemx.com [agrochemx.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 31181-53-0 [chemicalbook.com]

- 8. This compound CAS#: 31181-53-0 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 20. fiveable.me [fiveable.me]

- 21. fishersci.com [fishersci.com]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 2-Fluoro-5-methylpyridine CAS#: 2369-19-9 [m.chemicalbook.com]

Synthesis of 5-Fluoro-2-methylpyridine from 2-amino-5-fluoropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthetic pathway for the preparation of 5-Fluoro-2-methylpyridine from the readily available starting material, 2-amino-5-fluoropyridine. This transformation is crucial for the synthesis of various pharmaceutical and agrochemical compounds where the introduction of a methyl group at the 2-position of the 5-fluoropyridine scaffold is required. The described methodology involves a diazotization-iodination reaction followed by a nickel-catalyzed Kumada cross-coupling reaction.

Executive Summary

The synthesis commences with the conversion of 2-amino-5-fluoropyridine to the key intermediate, 5-fluoro-2-iodopyridine, via a Sandmeyer-type diazotization reaction. This is followed by a Kumada cross-coupling reaction, which effectively introduces a methyl group using methylmagnesium bromide in the presence of a nickel catalyst. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and reaction mechanisms to facilitate replication and further development in a research setting.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 5-Fluoro-2-iodopyridine from 2-amino-5-fluoropyridine

| Parameter | Value | Reference |

| Reactants | ||

| 2-amino-5-fluoropyridine | 1.0 eq | [1] |

| Sodium Nitrite (NaNO₂) | 1.2 eq | |

| Hydroiodic Acid (HI) | Excess | [2] |

| Reaction Conditions | ||

| Solvent | Water, Acetonitrile | [2] |

| Temperature | 0-5 °C (diazotization), then warming | [3] |

| Reaction Time | 1-2 hours | |

| Product | ||

| 5-Fluoro-2-iodopyridine | ||

| Yield | 60-70% (estimated) | [4] |

| Appearance | Solid | [1] |

| Molecular Weight | 222.99 g/mol | [4] |

Table 2: Synthesis of this compound from 5-Fluoro-2-iodopyridine

| Parameter | Value | Reference |

| Reactants | ||

| 5-Fluoro-2-iodopyridine | 1.0 eq | [5] |

| Methylmagnesium Bromide (CH₃MgBr) | 1.5-2.0 eq | [6][7] |

| Catalyst | ||

| Nickel(II) chloride (NiCl₂) | 5-10 mol% | [7][8] |

| Ligand (e.g., dppp, dppe) | 5-10 mol% | [7] |

| Reaction Conditions | ||

| Solvent | Tetrahydrofuran (THF), Diethyl ether | [6] |

| Temperature | Room Temperature to Reflux | [5] |

| Reaction Time | 2-12 hours | [5] |

| Product | ||

| This compound | ||

| Yield | 70-85% (estimated) | [5] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Molecular Weight | 111.12 g/mol | [10] |

| Boiling Point | 155-157 °C | [9] |

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-iodopyridine

This procedure outlines the conversion of 2-amino-5-fluoropyridine to 5-fluoro-2-iodopyridine via a diazotization-iodination reaction.

Materials:

-

2-amino-5-fluoropyridine

-

Sodium nitrite (NaNO₂)

-

Hydroiodic acid (HI, 48% aqueous solution)

-

Acetonitrile

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-fluoropyridine (1.0 eq) in a mixture of acetonitrile and hydroiodic acid at 0 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 eq) to the reaction mixture, maintaining the temperature between 0 and 5 °C. Vigorous stirring is essential during the addition.

-

After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-fluoro-2-iodopyridine.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-fluoro-2-iodopyridine.

Step 2: Synthesis of this compound

This protocol describes the nickel-catalyzed Kumada cross-coupling of 5-fluoro-2-iodopyridine with methylmagnesium bromide.

Materials:

-

5-Fluoro-2-iodopyridine

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Nickel(II) chloride (NiCl₂)

-

1,3-Bis(diphenylphosphino)propane (dppp) or 1,2-Bis(diphenylphosphino)ethane (dppe)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

Procedure:

-

Set up a dry, inert atmosphere in a round-bottom flask equipped with a magnetic stirrer.

-

To the flask, add nickel(II) chloride (0.05 - 0.10 eq) and the phosphine ligand (0.05 - 0.10 eq).

-

Add anhydrous THF to the flask and stir the mixture to form the catalyst complex.

-

Add 5-fluoro-2-iodopyridine (1.0 eq) to the catalyst mixture.

-

Slowly add methylmagnesium bromide (1.5 - 2.0 eq) to the reaction mixture at room temperature using a syringe. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature or gently reflux for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or distillation to obtain pure this compound.[11]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the catalytic cycle of the Kumada coupling reaction.

Caption: Overall synthetic scheme for the preparation of this compound.

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

References

- 1. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. 2-Fluoro-5-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nickel-catalyzed Kumada cross-coupling reactions of tertiary alkylmagnesium halides and aryl bromides/triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agrochemx.com [agrochemx.com]

- 10. This compound | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Potential Biological Activities of 5-Fluoro-2-methylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-fluoro-2-methylpyridine scaffold is a versatile heterocyclic motif of significant interest in medicinal chemistry. The incorporation of a fluorine atom can modulate the physicochemical properties of the parent molecule, including its metabolic stability and binding affinity to biological targets. This technical guide explores the potential biological activities of this compound derivatives, drawing on evidence from structurally related compounds and providing detailed experimental methodologies for their evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Antibacterial Activity

Derivatives of 5-fluoropyridine have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. A prominent example is the class of 3-(5-fluoropyridine-3-yl)-2-oxazolidinones, which have been synthesized and evaluated for their efficacy against a range of pathogens.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The antibacterial potency of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives has been quantified through the determination of their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented in Table 1 summarizes the in vitro activity of a series of these compounds against several Gram-positive bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives against Gram-Positive Bacteria

| Compound | S. aureus ATCC 29213 | S. aureus MRSA ATCC 43300 | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 | S. pyogenes ATCC 19615 | S. agalactiae ATCC 13813 |

| 5 | 1 | 2 | 1 | 2 | 1 | 2 |

| 6a | 4 | 8 | 4 | 8 | 4 | 8 |

| 6b | 8 | 16 | 8 | 16 | 8 | 16 |

| 6c | 2 | 4 | 2 | 4 | 2 | 4 |

| 6d | 4 | 8 | 4 | 8 | 4 | 8 |

| 6e | 8 | 16 | 8 | 16 | 8 | 16 |

| 6f | 16 | 32 | 16 | 32 | 16 | 32 |

| 6g | 4 | 8 | 4 | 8 | 4 | 8 |

| 6h | 2 | 4 | 2 | 4 | 2 | 4 |

| 6i | 4 | 8 | 4 | 8 | 4 | 8 |

| 6j | 8 | 16 | 8 | 16 | 8 | 16 |

| 6k | 16 | 32 | 16 | 32 | 16 | 32 |

| 6l | 4 | 8 | 4 | 8 | 4 | 8 |

| 6m | 2 | 4 | 2 | 4 | 2 | 4 |

| Linezolid | 2 | 2 | 1 | 2 | 1 | 1 |

Data sourced from a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. The MIC values are expressed in µg/mL.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones, the class to which these active 5-fluoropyridine derivatives belong, exert their antibacterial effect by inhibiting bacterial protein synthesis.[1][2][3][4][5] They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, a crucial early step in protein synthesis.[1][2] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[2]

Experimental Protocol: Broth Microdilution MIC Assay

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.[6][7][8][9]

Materials:

-

Test compound (e.g., a this compound derivative)

-

Bacterial strains (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Test Compound Stock Solution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (inoculum without compound), and well 12 serves as the sterility control (broth only).

-

-

Inoculation:

-

Add 10 µL of the diluted bacterial suspension (from step 2) to wells 1 through 11. The final volume in these wells will be 110 µL, and the final inoculum density will be approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Anticancer Activity

Structurally related 5-trifluoromethylpyrimidine derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This suggests that this compound derivatives could also be explored for their potential as anticancer agents.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Table 2 presents the IC50 values of a series of 5-trifluoromethylpyrimidine derivatives against various cancer cell lines and the EGFR kinase.

Table 2: In Vitro Anticancer Activity (IC50 in µM) of 5-Trifluoromethylpyrimidine Derivatives

| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | EGFR Kinase |

| 9a | 1.27 | 5.83 | 7.24 | 0.152 |

| 9b | 0.89 | 4.12 | 6.01 | 0.121 |

| 9c | 0.65 | 3.56 | 5.43 | 0.105 |

| 9u | 0.35 | 3.24 | 5.12 | 0.091 |

| Gefitinib | 0.52 | 4.78 | 6.89 | 0.098 |

Data sourced from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1][2]

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in cell growth, proliferation, and differentiation.[10][11][12] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[10][11] EGFR inhibitors, such as the investigated 5-trifluoromethylpyrimidine derivatives, bind to the kinase domain of the receptor, preventing its activation and blocking downstream signaling pathways that promote tumor growth.[10][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

-

Neurological Activity

While quantitative data for this compound derivatives in the context of neurological disorders is not yet widely published in peer-reviewed literature, the core structure is of interest in the development of pharmaceuticals targeting the central nervous system. Patent literature suggests that substituted pyridine derivatives are being explored for the treatment of neurological and neurodegenerative diseases. This indicates an active area of research where this compound could serve as a valuable building block for novel therapeutic agents. Further investigation is warranted to elucidate specific targets and mechanisms of action in this domain.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold can be achieved through various organic chemistry methodologies. The specific synthetic route will depend on the desired final compound. For instance, the synthesis of the aforementioned biologically active oxazolidinone and pyrimidine derivatives involves multi-step reaction sequences.

A general approach to functionalizing the this compound core may involve:

-

Halogenation: Introduction of additional halogen atoms to the pyridine ring to create handles for further reactions.

-

Nitration: Introduction of a nitro group, which can then be reduced to an amine for subsequent derivatization.

-

Metal-catalyzed cross-coupling reactions: Such as Suzuki or Buchwald-Hartwig couplings to introduce aryl or other functional groups.

-

Nucleophilic aromatic substitution: Displacement of the fluorine atom or other leaving groups with various nucleophiles.

Researchers should refer to the specific synthetic procedures outlined in the primary literature for the class of derivatives they wish to investigate.

Conclusion

The this compound core represents a promising starting point for the development of novel therapeutic agents with a range of potential biological activities. The evidence from structurally related fluoropyridine and fluoropyrimidine derivatives strongly suggests potential for potent antibacterial and anticancer properties. The provided experimental protocols offer a robust framework for the evaluation of new derivatives. While the exploration of their neurological activities is still in its early stages, it represents an exciting frontier for future research. The continued investigation of this versatile scaffold is likely to yield new and effective drug candidates for a variety of diseases.

References

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 4. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20150315179A1 - Compounds and methods of treating neurological disorders - Google Patents [patents.google.com]

- 10. dovepress.com [dovepress.com]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 17. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 5-Fluoro-2-methylpyridine

An In-depth Technical Guide to 5-Fluoro-2-methylpyridine

Introduction

This compound, also known as 5-fluoro-2-picoline, is a fluorinated heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries.[1] The introduction of a fluorine atom into the pyridine ring can enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable building block in drug discovery and the development of novel bioactive compounds.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound.

History and Discovery

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₆FN | --INVALID-LINK-- |

| Molecular Weight | 111.12 g/mol | --INVALID-LINK-- |

| CAS Number | 31181-53-0 | --INVALID-LINK-- |

| Boiling Point | 135-136 °C | --INVALID-LINK-- |

| Density | 1.077 g/mL | --INVALID-LINK-- |

| pKa (Predicted) | 3.53 ± 0.10 | --INVALID-LINK-- |

| ¹H NMR (CDCl₃, 200 MHz) | δ: 2.25 (s, 3H, CH₃), 6.75 (dd, 1H), 7.52 (m, 1H), 7.94 (s, 1H) | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃, 50 MHz) | δ: 17.4 (CH₃), 108.8 (d), 130.6, 141.7 (d), 147.2 (d), 162.1 (d) | --INVALID-LINK-- |

| IR (NaCl plate) νₘₐₓ | 1246, 1379, 1486, 2929 cm⁻¹ | --INVALID-LINK-- |

Synthesis of this compound

The following section details a common and effective laboratory-scale synthesis of this compound from 5-Amino-2-methylpyridine via a diazotization-fluorination reaction.

Experimental Protocol: Synthesis from 5-Amino-2-methylpyridine

This protocol is adapted from a procedure described in patent literature.[2][3]

Materials:

-

5-Amino-2-methylpyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Sodium Nitrite (NaNO₂)

-

60% w/w Hexafluorophosphoric Acid (HPF₆)

-

Diethyl Ether

-

Dilute Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-